molecular formula C6H13NO3S B2418038 N-(oxan-4-yl)methanesulfonamide CAS No. 1341476-70-7

N-(oxan-4-yl)methanesulfonamide

Cat. No. B2418038
CAS RN: 1341476-70-7
M. Wt: 179.23
InChI Key: MYYSDAYOIMQIRE-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)methanesulfonamide is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 . It has gained significant interest in various fields of research and industry.


Molecular Structure Analysis

The IUPAC name for N-(oxan-4-yl)methanesulfonamide is tetrahydro-2H-pyran-4-ylmethanesulfonamide . The InChI code for this compound is 1S/C6H13NO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,7,8,9) .


Physical And Chemical Properties Analysis

N-(oxan-4-yl)methanesulfonamide has a molecular weight of 179.24 .

Scientific Research Applications

  • Chemoselective N-Acylation Reagents : N-(oxan-4-yl)methanesulfonamide derivatives have been studied for their potential as chemoselective N-acylation reagents. Such compounds show promise in organic synthesis due to their good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).

  • Structural Studies and Supramolecular Assembly : Research involving derivatives of N-(oxan-4-yl)methanesulfonamide, such as N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, has contributed to the understanding of molecular structures and supramolecular assembly. These studies provide insights into the nature of intermolecular interactions and molecular geometries (Dey et al., 2015).

  • Self-association Studies : Investigations into the self-association of N-(oxan-4-yl)methanesulfonamide derivatives, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, have been conducted. These studies explore the structure and self-association behavior of such compounds in different solvents (Sterkhova, Moskalik, & Shainyan, 2014).

  • Vicarious Nucleophilic Substitutions : Research has shown that compounds like 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide can undergo vicarious nucleophilic substitution. This opens up possibilities for exploring the scope of reactions on compounds activated with sulfur-based electron-withdrawing groups (Lemek, Groszek, & Cmoch, 2008).

  • Crystallography and Coordination Chemistry : Studies on N-(pyridin-2-yl)methanesulfonamide and similar compounds have provided valuable information in crystallography and coordination chemistry. For example, the structure of bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ2 N:N′]silver(I) has been elucidated, contributing to the understanding of metal coordination (Hu & Yeh, 2013).

  • Molecular Conformation Studies : N-(oxan-4-yl)methanesulfonamide derivatives like N-(3,4-Dichlorophenyl)methanesulfonamide have been studied for their molecular conformations and bonding parameters. These studies contribute to the broader understanding of molecular structure and interactions (Gowda, Foro, & Fuess, 2007).

  • Protonated Methanesulfonamide Studies : Investigations into the protonation of methanesulfonamide using superacidic systems have been carried out. Such studies are significant for understanding the chemical behavior and bonding in superacids (Leitz et al., 2017).

properties

IUPAC Name

N-(oxan-4-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-11(8,9)7-6-2-4-10-5-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYSDAYOIMQIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxan-4-yl)methanesulfonamide

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